Alternariol, methyl ether-13C15 is a stable isotope-labeled compound derived from the mycotoxin alternariol. It is primarily utilized in analytical chemistry for the detection and quantification of mycotoxins in food and agricultural products. This compound is classified under mycotoxins, which are toxic secondary metabolites produced by fungi, particularly from the genus Alternaria. The molecular formula of Alternariol, methyl ether-13C15 is , with a molecular weight of approximately 287.143 g/mol .
The synthesis of Alternariol, methyl ether-13C15 typically involves isotopic labeling techniques. One common method includes the use of palladium-catalyzed protium-deuterium exchange followed by reactions with labeled precursors such as dichloro-[13C2]-ketene. This process allows for the incorporation of carbon-13 isotopes into the molecular structure, enhancing its utility in mass spectrometry and other analytical techniques .
The molecular structure of Alternariol, methyl ether-13C15 can be represented by its structural formula, which includes a chromenone core with hydroxyl and methoxy substituents. The specific isotopic labeling is indicated by the presence of carbon-13 atoms.
[13CH3]O[13c]1[13cH][13c](O)[13c]2[13C](=O)O[13c]3[13cH][13c](O)[13cH][13c]([13CH3])[13c]3[13c]2[13cH]1InChI=1S/C15H12O5/c1-7-3-8(16)4-12-13(7)10-5-9(19-2)6-11(17)14(10)15(18)20-12/h3-6,16-17H,1-2H3/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1 .Alternariol, methyl ether-13C15 participates in various chemical reactions typical of phenolic compounds. These may include:
The characterization of these reactions often employs techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to track changes in molecular structure and confirm product formation .
The mechanism of action for Alternariol and its derivatives typically involves their interaction with biological macromolecules. These compounds can inhibit various cellular processes:
Studies indicate that alternariol can induce oxidative stress in cells, contributing to its toxicological profile and potential carcinogenicity .
The physical and chemical properties of Alternariol, methyl ether-13C15 are crucial for its application in analytical chemistry:
Relevant analytical data suggests that it maintains integrity under standard laboratory conditions but should be handled with care due to its toxic nature .
Alternariol, methyl ether-13C15 is primarily used in scientific research for:
This compound plays a significant role in ensuring food safety and understanding the toxicological impacts of mycotoxins on human health and the environment .
CAS No.: 2134602-45-0
CAS No.: 152405-02-2
CAS No.: 463-82-1
CAS No.:
CAS No.:
CAS No.: